molecular formula C20H32N4O2 B3923033 [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B3923033
M. Wt: 360.5 g/mol
InChI Key: IJGUJYHZSJZQDN-SJORKVTESA-N
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Description

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields This compound features a pyridine ring substituted with a cyclohexyl(methyl)amino group and a pyrrolidine ring with a dimethylamino and hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrrolidine precursors, followed by their functionalization and coupling under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a ketone, while reduction of the pyridine ring would produce a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes could make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its interactions with biological targets may lead to the discovery of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials, such as increased strength, flexibility, or resistance to degradation.

Mechanism of Action

The mechanism of action of [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone apart from similar compounds is its unique combination of functional groups and stereochemistry. This allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets, making it a versatile and valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-22(2)16-12-17(14-25)24(13-16)20(26)18-10-7-11-21-19(18)23(3)15-8-5-4-6-9-15/h7,10-11,15-17,25H,4-6,8-9,12-14H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGUJYHZSJZQDN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(N(C1)C(=O)C2=C(N=CC=C2)N(C)C3CCCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C[C@H](N(C1)C(=O)C2=C(N=CC=C2)N(C)C3CCCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 2
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 3
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 4
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 5
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 6
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[(2S,4R)-4-(dimethylamino)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

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